(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride CP 99,994 is a nonpeptide neurokinin-1 (NK1) receptor antagonist (Ki = 0.25 nM in a radioligand binding assay). It is selective for NK1 over NK2 and NK3 receptors (Kis = >10 μM for both) as well as dopamine D1 and D2, α1-, α2- and β-adrenergic, serotonin, histamine H1, muscarinic and nicotinic acetylcholine, μ-opioid, glutamate, benzodiazepine, and γ-aminobutyric acid (GABA) receptors (IC50s = >1 μM for all). In vitro, CP 99,994 inhibits excitation of guinea pig locus coeruleus cells induced by substance P ( IC50 = 25 nM). It inhibits increases in horizontal locomotor activity induced by the NK1 agonist [Sar9,Met(O2)11]-substance P in guinea pigs (ID50 = 0.59 mg/kg). CP 99,994 inhibits aerosolized capsaicin-induced plasma extravasation in guinea pig lung (ID50 = 4 mg/kg). It exhibits anti-emetic effects in ferret models of emesis induced by copper sulfate, loperamide, or cisplatin when administered at doses of 0.3 and 1 mg/kg.

Brand Name: Vulcanchem
CAS No.: 145148-39-6
VCID: VC0180599
InChI: InChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3;2*1H/t17-,19-;;/m0../s1
SMILES: COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl
Molecular Formula: C19H26Cl2N2O
Molecular Weight: 369.3 g/mol

(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride

CAS No.: 145148-39-6

Cat. No.: VC0180599

Molecular Formula: C19H26Cl2N2O

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride - 145148-39-6

Specification

CAS No. 145148-39-6
Molecular Formula C19H26Cl2N2O
Molecular Weight 369.3 g/mol
IUPAC Name (2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3;2*1H/t17-,19-;;/m0../s1
Standard InChI Key WNHRFWPLRATIDT-FFUVTKDNSA-N
Isomeric SMILES COC1=CC=CC=C1CN[C@H]2CCCN[C@H]2C3=CC=CC=C3.Cl.Cl
SMILES COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl
Canonical SMILES COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl

Introduction

Chemical Properties and Structure

Chemical Identification

(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride represents a complex organic compound belonging to the piperidine class. It has a unique stereochemistry with specific configurations at positions 2 and 3 of the piperidine ring. The compound is characterized by several identifiers that help in its precise identification across various chemical databases and research literature.

Table 1 presents the key chemical identifiers associated with this compound:

ParameterValue
IUPAC Name(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride
Common NameCP-99994 dihydrochloride
CAS Numbers145148-39-6, 136982-36-0, 136870-97-8
Molecular FormulaC19H26Cl2N2O
Molecular Weight369.33 g/mol
InChI KeySTUCSMJJXNCIOE-FFUVTKDNSA-N

The compound is characterized by its unique stereochemistry and functional groups, including a methoxyphenyl group and a phenyl group attached to a piperidine ring. This stereochemical configuration is critical for its biological activity and distinguishes it from other similar compounds.

Structural Features and Representation

The molecule consists of a central piperidine ring with a phenyl group at position 2 and an amino group at position 3, both in the S configuration. Additionally, the amino group is substituted with a 2-methoxyphenylmethyl group. The dihydrochloride salt form contains two chloride counter-ions associated with the basic nitrogen atoms in the molecule.

The structural representation can be expressed through various notation systems:

SMILES Notation: COC1=CC=CC=C1CN2CCCC(C2C3=CC=CC=C3)N.Cl.Cl

InChI: InChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19H,7,11,13-14,20H2,1H3;2*1H/t17-,19-;;/m0../s1

Physical and Chemical Properties

Physical Characteristics

The physical properties of (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride are essential for proper handling and experimental design in research settings. Understanding these properties facilitates appropriate storage conditions and experimental protocols.

The compound typically appears as a solid powder at room temperature. Its solubility profile is particularly important for preparing solutions in laboratory settings .

Table 2 summarizes the key physical properties:

PropertyCharacteristic
Physical StateSolid powder
ColorNot specified in literature
Solubility in WaterSoluble up to 100 mM
Solubility in DMSOSoluble up to 50 mM
Storage RecommendationsDesiccate at room temperature or at -20°C

For obtaining higher solubility, warming the container to 37°C and placing it in an ultrasonic bath for a short period can be helpful. Stock solutions can be stored below -20°C for several months, although preparing fresh solutions on the day of use is generally recommended for optimal results .

Pharmacological Profile

Receptor Binding Properties

(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride is primarily characterized as a high-affinity NK1 receptor antagonist. Its binding to NK1 receptors has been extensively studied, revealing impressive potency in various experimental models.

The compound demonstrates remarkable binding affinity to NK1 receptors with a Ki value of 0.145 nM in vitro. Additionally, it displays high ex vivo binding potency in gerbil striatum with an IC50 value of 36.8 nM .

Table 3 summarizes the key binding parameters:

ParameterValueExperimental System
Ki0.145 nMIn vitro binding assay
IC5036.8 nMEx vivo binding in gerbil striatum

These binding parameters place (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride among the most potent NK1 receptor antagonists available for research purposes .

Functional Activity and Selectivity

Beyond its binding properties, the functional activity of this compound has been characterized in various experimental systems. It effectively attenuates endothelium-dependent contraction induced by substance P, demonstrating its functional antagonism at NK1 receptors .

An interesting pharmacological characteristic of this compound is its differential potency against different NK1 receptor agonists. Studies have shown that it is approximately 50 times more potent in inhibiting endocytosis against septide than against substance P. This suggests that the compound may interact differently with the NK1 receptor depending on which agonist it is competing against .

Schild analysis of the antagonist activities has produced apparent pA2 values of 10.2 and 11.9 for the compound acting against substance P and septide, respectively. This differential antagonism is significant as it indicates that a single antagonist can exhibit different affinities at a single NK1 receptor population, depending on the agonist with which it competes .

Comparison with Other NK1 Antagonists

(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride is one among several NK1 receptor antagonists used in research. Comparative studies with other antagonists help position this compound within the broader pharmacological landscape.

Table 4 presents a comparison with some other NK1 antagonists:

NK1 AntagonistKey CharacteristicsRelative Potency
CP-99994 dihydrochlorideHigh affinity NK1 antagonist (Ki = 0.145 nM)Reference compound
AprepitantPotent long-acting human NK1 antagonistComparative data not provided
CP-96345Potent and selective NK1 antagonistLess selective than CP-99994
SR-140333Potent NK1 antagonistComparative data not provided
L-733,060 hydrochloridePotent NK1 antagonistComparative data not provided

These compounds represent important tools in NK1 receptor research, with (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride being among the most potent and well-characterized .

Research Applications

Neuropharmacological Studies

The primary research application of (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride lies in neuropharmacological studies investigating NK1 receptor function and substance P signaling pathways. As a high-affinity NK1 receptor antagonist, it serves as a valuable tool for elucidating the role of substance P and related tachykinins in various neurological processes.

Researchers have employed this compound in studies examining:

  • The role of NK1 receptors in pain transmission

  • Neurogenic inflammation processes

  • Substance P-mediated signaling in the central nervous system

  • Receptor endocytosis mechanisms following tachykinin binding

One significant study investigated the effects of this compound on substance P- and septide-induced endocytosis of native NK1 receptors on enteric neurons. The research demonstrated that the compound inhibits receptor endocytosis in a competitive manner, with slopes of Schild plots close to unity (−0.96 versus substance P and −1.02 versus septide) .

Methodological Considerations

When using (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride in research, several methodological considerations are important to ensure reliable and reproducible results.

Table 5 outlines key methodological considerations:

AspectRecommendation
Solution PreparationPrepare fresh solutions when possible; for water, soluble up to 100 mM; for DMSO, soluble up to 50 mM
Concentration RangeTypically effective in nanomolar range for in vitro studies
ControlsInclude appropriate vehicle controls (water or DMSO)
Incubation TimeFor receptor binding studies, typically 1 hour at appropriate temperature
Species DifferencesBe aware of potential species differences in NK1 receptor pharmacology

These methodological considerations are based on published studies utilizing this compound and represent general guidelines for experimental design .

ManufacturerPackage SizePrice Range (USD)PurityProduct Code
Cayman Chemical1 mg$32≥99%27669
Cayman Chemical5 mg$139≥99%27669
Cayman Chemical10 mg$243≥99%27669
Sigma-Aldrich5 mg$148≥98% (HPLC)SML0752
Sigma-Aldrich25 mg$587≥98% (HPLC)SML0752
TRC50 mg$905Not specifiedC781453
ApexBio Technology50 mg$1425Not specifiedB5422

This pricing information demonstrates the significant value placed on this high-purity research compound. The variation in pricing reflects differences in package size, purity specifications, and potentially manufacturing processes .

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